what is Cy3 NHS ester and how does it work
what is Cy3 NHS ester and how does it work
An In-depth Technical Guide to Cy3 NHS Ester
Introduction
Cy3 N-hydroxysuccinimidyl (NHS) ester is a bright, amine-reactive fluorescent dye belonging to the cyanine family.[1][2] It is extensively utilized in biological and biomedical research for covalently labeling a wide range of biomolecules, including proteins, antibodies, peptides, and amine-modified nucleic acids.[2][3] Its robust fluorescence, photostability, and specific reactivity make it an invaluable tool for applications such as immunofluorescence, fluorescence in situ hybridization (FISH), flow cytometry, and Förster resonance energy transfer (FRET) studies.[1][4][5] This guide provides a comprehensive technical overview of Cy3 NHS ester, its reaction mechanism, quantitative properties, and detailed protocols for its use.
Core Principles: The Chemistry of Cy3 NHS Ester
Cy3 NHS ester consists of two core components: the Cy3 fluorophore and the N-hydroxysuccinimide (NHS) ester functional group. The Cy3 core is responsible for the dye's spectral properties, absorbing light maximally around 555 nm and emitting orange-red fluorescence at approximately 570 nm.[4][6]
The NHS ester is a highly efficient amine-reactive functional group.[3] The labeling reaction proceeds via a nucleophilic acyl substitution mechanism. A primary amine (-NH₂), such as the one on the side chain of a lysine residue or at the N-terminus of a protein, acts as a nucleophile. It attacks the carbonyl carbon of the NHS ester, forming a stable, covalent amide bond with the Cy3 dye.[1][7][8] This reaction releases N-hydroxysuccinimide as a byproduct.[7]
The reaction is highly selective for unprotonated primary amines and is critically dependent on pH.[9][10] Optimal labeling occurs in a slightly basic environment (pH 8.3-8.5), which ensures that the primary amine is deprotonated and maximally nucleophilic.[1][11] However, at higher pH levels, the rate of a competing side reaction—the hydrolysis of the NHS ester by water—increases significantly, which can reduce labeling efficiency.[4][10]
Quantitative Data
The properties of Cy3 NHS ester are summarized below. These values are essential for designing experiments, calculating protein concentrations, and determining the degree of labeling.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~555 nm | [1][6] |
| Emission Maximum (λem) | ~570 nm | [4][6][12] |
| Molar Extinction Coefficient | ~150,000 M⁻¹cm⁻¹ at 555 nm | [6][12] |
| Quantum Yield | High, ensuring strong fluorescence | [2] |
| Recommended Laser Line | 532 nm or 555 nm | [1] |
| Recommended Filter Set | TRITC (tetramethylrhodamine) | [1][12] |
| Solubility | Soluble in DMSO, DMF; some sulfonated versions are water-soluble | [4][12] |
| Storage (Solid) | -20°C, desiccated, protected from light for 12+ months | [1][6] |
| Storage (Solution) | Use immediately or store short-term at -20°C | [9][13] |
Experimental Protocols
Successful bioconjugation with Cy3 NHS ester requires careful attention to buffer composition, pH, and purification methods. Below are detailed protocols for labeling proteins and amine-modified oligonucleotides.
Protocol 1: Protein and Antibody Labeling
This protocol is optimized for labeling proteins such as IgG antibodies. The goal is to achieve an optimal Degree of Labeling (DOL), typically between 2 and 10, to ensure a strong signal without compromising protein function.[14]
1. Reagent and Buffer Preparation:
-
Protein Solution:
-
Dialyze the protein against an amine-free buffer (e.g., 1X PBS, pH 7.2-7.4) to remove any interfering substances like Tris or glycine.[14]
-
Adjust the protein concentration to 2-10 mg/mL for optimal labeling efficiency.[11][15]
-
Just before labeling, add 1/10th volume of 1 M sodium bicarbonate to the protein solution to raise the pH to ~8.3-8.5.[9][14]
-
-
Cy3 NHS Ester Stock Solution:
-
Immediately before use, dissolve the Cy3 NHS ester powder in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a concentration of 10 mg/mL or ~10 mM.[3][15] Vortex briefly to ensure it is fully dissolved. Do not store the dye in solution for extended periods due to its moisture sensitivity.
-
2. Conjugation Reaction:
-
Calculate the required volume of the Cy3 NHS ester solution. A starting molar ratio of 10:1 (dye:protein) is recommended.[14][15] This ratio may need to be optimized for different proteins.
-
While gently stirring or vortexing, slowly add the calculated volume of the Cy3 NHS ester solution to the protein solution.[3]
-
Incubate the reaction mixture for 1 hour at room temperature or overnight at 4°C, protected from light.[3][9] Continuous gentle mixing is recommended.
3. Purification of the Conjugate:
-
Remove unreacted, hydrolyzed dye from the labeled protein using a desalting column (e.g., Sephadex G-25) pre-equilibrated with PBS (pH 7.2-7.4).[3][15]
-
Load the reaction mixture onto the column. The first colored band to elute is the Cy3-protein conjugate. The second, slower-moving band is the free dye.
-
Collect the fractions containing the conjugate.
4. Characterization and Storage:
-
Determine the protein concentration and the Degree of Labeling (DOL) via spectrophotometry by measuring the absorbance at 280 nm (for protein) and 555 nm (for Cy3).
-
Store the purified conjugate at 4°C for short-term storage (with 2 mM sodium azide) or in single-use aliquots at -20°C or -80°C for long-term storage, protected from light.[13]
Protocol 2: Amine-Modified Oligonucleotide Labeling
This protocol is for labeling oligonucleotides that have been synthesized with a primary amine modification at one of their termini.
1. Reagent and Buffer Preparation:
-
Oligonucleotide Solution: Dissolve the amine-modified oligonucleotide in an amine-free buffer, such as 0.1 M sodium bicarbonate (pH 8.3-9.0), to a suitable concentration.[7]
-
Cy3 NHS Ester Stock Solution: Prepare a fresh 10 mg/mL solution in anhydrous DMSO or DMF as described in the protein labeling protocol.[7]
2. Conjugation Reaction:
-
Add a 5- to 10-fold molar excess of the dissolved Cy3 NHS ester to the oligonucleotide solution.[7]
-
Agitate the mixture and incubate at room temperature for 1-2 hours, protected from light.[7]
3. Purification of the Conjugate:
-
Purify the labeled oligonucleotide from excess dye and salts using size-exclusion chromatography (e.g., a desalting column suitable for oligonucleotides) or ethanol precipitation.[7]
Experimental Workflow Visualization
The general workflow for bioconjugation using Cy3 NHS ester involves several key stages, from preparation to final characterization.
Conclusion
Cy3 NHS ester is a versatile and powerful tool for fluorescently labeling biomolecules. Its utility stems from its bright and stable fluorescence, coupled with a specific and efficient amine-reactive chemistry. A thorough understanding of the reaction mechanism, particularly the critical role of pH, and adherence to established protocols for conjugation and purification are essential for achieving reproducible and high-quality results in research and development.
References
- 1. Cy3 NHS Ester | AAT Bioquest [aatbio.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. genecopoeia.com [genecopoeia.com]
- 4. Structure and properties of CY3-NHS Cyanine3-active ester - Technical Information - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]
- 5. Cyanine3 NHS Ester | AAT Bioquest [aatbio.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. glenresearch.com [glenresearch.com]
- 8. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 9. interchim.fr [interchim.fr]
- 10. benchchem.com [benchchem.com]
- 11. jenabioscience.com [jenabioscience.com]
- 12. goldbio.com [goldbio.com]
- 13. docs.aatbio.com [docs.aatbio.com]
- 14. docs.aatbio.com [docs.aatbio.com]
- 15. medchemexpress.com [medchemexpress.com]
